While the query specified (3S)-3-(Formamidomethyl)-5-methylhexanoic acid, it is important to note that this compound is a derivative of the well-characterized and widely used pharmaceutical agent, (S)-3-(Aminomethyl)-5-methylhexanoic acid, commonly known as Pregabalin. The vast body of scientific literature and established cell culture applications are centered on Pregabalin. This guide will, therefore, focus on the cell culture applications of Pregabalin, providing a comprehensive overview of its mechanism of action, and detailed protocols for its use in various research contexts.
Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[1][2]. However, its mechanism of action does not involve direct interaction with GABA receptors[1][3]. Instead, Pregabalin exerts its effects by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[1][4][5][6]. This interaction is crucial for its anticonvulsant, analgesic, and anxiolytic properties[2][3][4][7]. In a cell culture setting, this mechanism provides a powerful tool to modulate neuronal excitability and study synaptic function.
Pregabalin is predominantly used in neuronal cell culture models to investigate its effects on neuronal function, viability, and pathophysiology.
A primary application of Pregabalin in cell culture is to study its modulatory effects on synaptic vesicle release.
This protocol is adapted from studies investigating the effect of Pregabalin on synaptic vesicle dynamics[11][13].
Pregabalin is often investigated for its potential neurotoxic or neuroprotective effects, especially in models of neuronal injury.
This protocol is based on studies evaluating the safety profile of Pregabalin in neuronal cell lines[14][15].
While the primary focus of Pregabalin research is on neuronal cells, some studies have explored its effects on other cell types.
Recent research has investigated the impact of Pregabalin on bone metabolism, given that long-term use of some antiepileptic drugs can affect bone health.
A study by Nocini et al. (2022) demonstrated that Pregabalin, at concentrations ranging from 2.5 to 40 µg/mL, led to a concentration-dependent increase in the proliferation and metabolism of hMSCs and hOBs[19]. Furthermore, Pregabalin promoted osteogenic differentiation, as evidenced by increased calcium deposition[19].
Conversely, a study on primary human nucleus pulposus (NP) and annulus fibrosus (AF) cells from intervertebral discs suggested a potential toxic effect of Pregabalin[20]. In this in vitro model, Pregabalin was found to suppress cell proliferation[20].
This protocol is a generalized approach based on the findings of Nocini et al. (2022)[19].
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Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons. Molecular Pharmacology, 70(2), 467-476. [Link]
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Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons. Molecular pharmacology, 70(2), 467–476. [Link]
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Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin Reduces the Release of Synaptic Vesicles from Cultured Hippocampal Neurons. Molecular Pharmacology, 70(2), 467-76. [Link]
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Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Williams, D. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]
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Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Williams, D. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]
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Biggs, J. E., Boakye, P. A., Ganeshan, V., & Stemkowski, P. L. (2014). Analysis of the long-term actions of gabapentin and pregabalin in dorsal root ganglia and substantia gelatinosa. American Journal of Physiology-Cell Physiology, 306(11), C1031-C1041. [Link]
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Hendrich, J., Bauer, C. S., & Dolphin, A. C. (2012). Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. Channels (Austin, Tex.), 6(2), 124–132. [Link]
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Patel, R., Montagut-Bordas, C., & Dickenson, A. H. (2018). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in cellular neuroscience, 12, 201. [Link]
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Fink, K., Dooley, D. J., Meder, W. P., Suman-Chauhan, N., Duffy, S., Clusmann, H., & Göthert, M. (2002). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 42(2), 229-236. [Link]
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Bauer, C. S., Nieto-Rostro, M., Rahman, W., Tran-Van-Minh, A., & Dolphin, A. C. (2009). The anti-allodynic α2δ ligand pregabalin inhibits the trafficking of the calcium channel α2δ-1 subunit to presynaptic terminals. Biochemical Society Transactions, 37(Pt 6), 1347–1351. [Link]
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Patsnap. (2024). What is the mechanism of Pregabalin?. [Link]
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Patel, R., Montagut-Bordas, C., & Dickenson, A. H. (2020). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in cellular neuroscience, 12, 201. [Link]
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Baldewig, M., Goldbaum, O., Richter-Landsberg, C., Weyland, A., & Bantel, C. (2018). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. Journal of pain research, 11, 1181–1190. [Link]
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Biggs, J. E., Boakye, P. A., Ganeshan, V., & Stemkowski, P. L. (2014). Analysis of the long-term actions of gabapentin and pregabalin in dorsal root ganglia and substantia gelatinosa. American journal of physiology. Cell physiology, 306(11), C1031–C1041. [Link]
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Singh, N. S., Paul, R. K., Torjman, M. C., & Wessinger, W. D. (2013). Gabapentin and (S)-pregabalin decrease intracellular D-serine concentrations in PC-12 cells. Neuroscience letters, 535, 90–94. [Link]
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Al-Yahya, A. A., Al-Majed, A. A., Al-Bekairi, A. M., Al-Shabanah, O. A., & Al-Rasheed, N. M. (2021). Neurotoxic Assessment of Chronic Abuse of Pregabalin in Wistar Rats. Journal of Pharmaceutical Research International, 33(21A), 1-13. [Link]
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Hendrich, J., Bauer, C. S., & Dolphin, A. C. (2012). Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. Channels (Austin, Tex.), 6(2), 124–132. [Link]
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Al-Yahya, A. A., Al-Majed, A. A., Al-Bekairi, A. M., Al-Shabanah, O. A., & Al-Rasheed, N. M. (2021). Neurotoxic Assessment of Chronic Abuse of Pregabalin in Wistar Rats. Journal of Pharmaceutical Research International, 33(21A), 1-13. [Link]
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Baldewig, M., Goldbaum, O., Richter-Landsberg, C., Weyland, A., & Bantel, C. (2018). Gabapentinoids exert no cytotoxic effects on PC12 cells. ResearchGate. [Link]
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Baldewig, M., Goldbaum, O., Richter-Landsberg, C., Weyland, A., & Bantel, C. (2018). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. Journal of Pain Research, 11, 1181-1190. [Link]
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ResearchGate. (n.d.). Pregabalin modifies the size of the readily releasable pool of synaptic vesicles without affecting presynaptic calcium influx. [Link]
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Singh, N. S., Paul, R. K., Torjman, M. C., & Wessinger, W. D. (2013). Gabapentin and (S)-Pregabalin Decrease Intracellular D-Serine Concentrations in PC-12 Cells. ResearchGate. [Link]
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Singh, N., & Bali, A. (2016). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current neuropharmacology, 14(4), 418–428. [Link]
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Hendrich, J., Bauer, C. S., & Dolphin, A. C. (2012). Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. ResearchGate. [Link]
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Yilmaz, M., & Nazıroğlu, M. (2018). Pregabalin protected cisplatin-induced oxidative neurotoxicity in neuronal cell line. Journal of Cellular Neuroscience and Oxidative Stress, 10(1), 693-701. [Link]
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Singh, N. S., Paul, R. K., Torjman, M. C., & Wessinger, W. D. (2013). Gabapentin and (S)-Pregabalin Decrease Intracellular D-Serine Concentrations in PC-12 Cells. Amanote Research. [Link]
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Gkogkas, C. G., et al. (2024). Investigating the effect of pregabalin on neuronal development using ultrashort self-assembling peptides: Assessing 3D neuronal cultures with high throughput robotic 3D bioprinting. ResearchGate. [Link]
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Kiter, E., & Tufan, A. C. (2018). Pregabalin treatment for neuropathic pain may damage intervertebral disc tissue. Experimental and Therapeutic Medicine, 15(6), 5242-5248. [Link]
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Lee, C. Y., & Chen, C. C. (2006). The opening effect of pregabalin on ATP-sensitive potassium channels in differentiated hippocampal neuron-derived H19-7 cells. Epilepsia, 47(4), 709–716. [Link]
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Hendrich, J., Bauer, C. S., & Dolphin, A. C. (2012). Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. Channels, 6(2), 124-132. [Link]
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Nocini, R., Chiarini, A., Bertoldi, E., Zotti, F., & Dal Pra, I. (2022). Osteogenic Effect of Pregabalin in Human Primary Mesenchymal Stem Cells, Osteoblasts, and Osteosarcoma Cells. International journal of molecular sciences, 23(7), 3658. [Link]
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Eikermann-Haerter, K., et al. (2017). In vivo imaging reveals that pregabalin inhibits cortical spreading depression and propagation to subcortical brain structures. Proceedings of the National Academy of Sciences, 114(8), 2029-2034. [Link]
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El-Sawalhi, M. M., & El-Sayed, S. A. (2021). Retracted: Neurotoxic effects of pregabalin dependence on the brain frontal cortex in adult male albino rats. Neurotoxicology, 82, 148-158. [Link]
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